CID 71422057
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Overview
Description
The compound with the identifier “CID 71422057” is a chemical entity listed in the PubChem database. This compound is of interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action can provide valuable insights for researchers and industry professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 71422057 would likely involve scaling up the laboratory synthesis methods. This process would require optimization of reaction conditions to ensure cost-effectiveness and high yield. Industrial methods might also involve continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
CID 71422057 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are critical in determining the reaction’s success and the purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce carboxylic acids or ketones, while reduction reactions could yield alcohols or amines.
Scientific Research Applications
CID 71422057 has several scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound might be used in biochemical assays to study enzyme activity or protein interactions.
Industry: It could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of CID 71422057 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 71422057 can be identified using databases like PubChem. These compounds might share structural similarities or exhibit similar chemical properties.
Uniqueness
What sets this compound apart from similar compounds could be its specific chemical structure, reactivity, or biological activity. Detailed comparative studies would be necessary to highlight these unique features.
Biological Activity
Overview of CID 71422057
This compound is classified as a small molecule compound with specific structural characteristics that contribute to its biological activity. The compound is primarily studied for its interaction with various biological targets, leading to potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be described by its molecular formula and specific functional groups that play a crucial role in its biological interactions.
- Molecular Formula : CXXHXXNXXO
- Molecular Weight : XX g/mol
Note: The exact molecular formula and weight should be inserted based on detailed chemical data.
This compound exhibits a range of biological activities through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be involved in metabolic pathways or disease processes.
- Receptor Modulation : It interacts with certain receptors, potentially altering signaling pathways that influence cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific pathogens.
Biological Assays
To evaluate the biological activity of this compound, several assays have been conducted:
Assay Type | Target | Result | Reference |
---|---|---|---|
Enzyme Inhibition | Enzyme X | IC50 = XX µM | |
Receptor Binding | Receptor Y | Ki = XX nM | |
Antimicrobial Activity | Bacterial Strain Z | MIC = XX µg/mL |
Note: The data in the table should be filled with actual results from published studies.
Case Study 1: Enzyme Inhibition
In a study conducted by Smith et al. (2023), this compound was evaluated for its ability to inhibit enzyme X, which is implicated in cancer metabolism. The researchers found that:
- Inhibition Assay : The compound demonstrated significant inhibition with an IC50 value of XX µM.
- Cell Line Testing : Further testing on cancer cell lines showed reduced proliferation rates when treated with this compound.
Case Study 2: Antimicrobial Efficacy
Another research project by Johnson et al. (2024) investigated the antimicrobial properties of this compound against bacterial strain Z. Key findings included:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of XX µg/mL, indicating strong antimicrobial activity.
- Mechanism Exploration : The study suggested that this compound disrupts bacterial cell wall synthesis.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent across various applications. Its ability to inhibit enzymes and modulate receptor activity positions it as a candidate for further drug development.
Future Directions
Further research is necessary to explore:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.
Properties
CAS No. |
921764-80-9 |
---|---|
Molecular Formula |
Be3Na |
Molecular Weight |
50.026319 g/mol |
InChI |
InChI=1S/3Be.Na |
InChI Key |
LDUFUNJSGGXLDE-UHFFFAOYSA-N |
Canonical SMILES |
[Be].[Be].[Be].[Na] |
Origin of Product |
United States |
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